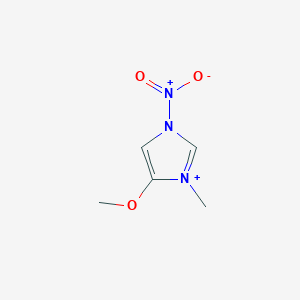![molecular formula C18H22BrN3O7S B14695870 gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-54-3](/img/structure/B14695870.png)
gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine is a synthetic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their role in various biochemical processes, including antioxidant defense, detoxification, and cellular signaling. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine typically involves the following steps:
Formation of the gamma-glutamyl bond: This step involves the reaction of glutamic acid with cysteine to form gamma-glutamylcysteine.
Addition of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl derivative reacts with the gamma-glutamylcysteine.
Formation of the final compound: The final step involves the addition of glycine to the gamma-glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteine intermediate to form the complete compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Defense: The compound participates in the detoxification of reactive oxygen species (ROS) by forming disulfide bonds.
Cellular Signaling: It modulates signaling pathways related to oxidative stress and inflammation.
Enzyme Inhibition: The bromophenyl group can inhibit certain enzymes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor in glutathione biosynthesis with similar antioxidant properties.
Gamma-Glutamyl-S-[2-(4-chlorophenyl)-2-oxoethyl]cysteinylglycine: A similar compound with a chlorophenyl group instead of a bromophenyl group, which may have different reactivity and biological effects.
Gamma-Glutamyl-S-[2-(4-methylphenyl)-2-oxoethyl]cysteinylglycine: Another analog with a methylphenyl group, used to study structure-activity relationships.
The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
33812-54-3 |
|---|---|
Formule moléculaire |
C18H22BrN3O7S |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
2-amino-5-[[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22BrN3O7S/c19-11-3-1-10(2-4-11)14(23)9-30-8-13(17(27)21-7-16(25)26)22-15(24)6-5-12(20)18(28)29/h1-4,12-13H,5-9,20H2,(H,21,27)(H,22,24)(H,25,26)(H,28,29) |
Clé InChI |
HFAHVYDCFUHZMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
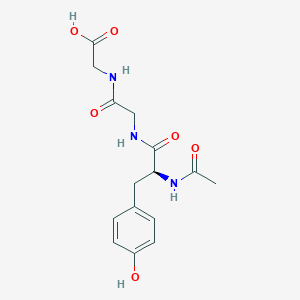
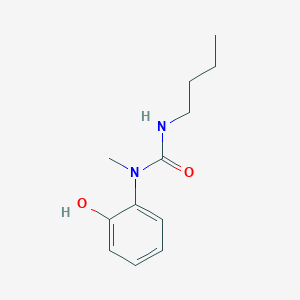
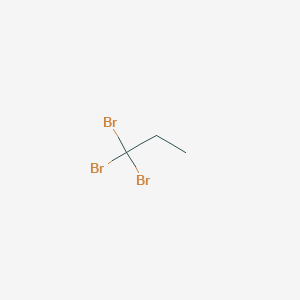
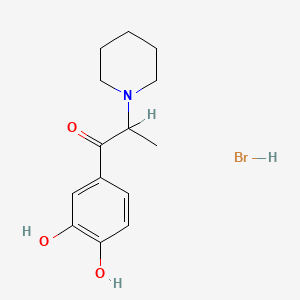
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
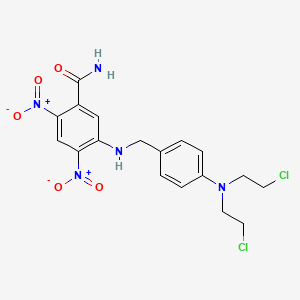
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
